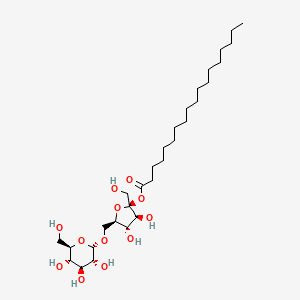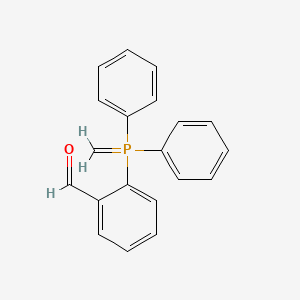
alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate can be synthesized through several methods:
Esterification Method: This involves the reaction of sucrose with fatty acid esters (such as stearic acid esters) in the presence of a catalyst like potassium carbonate.
Solvent-Free Method: In this method, sucrose and fatty acid esters are heated together with a catalyst, without the use of solvents.
Microemulsion Method: This involves dissolving sucrose in a solvent like propylene glycol, followed by the addition of a surfactant and a catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through filtration, solvent extraction, and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate undergoes several types of chemical reactions:
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to produce sucrose and fatty acids.
Enzymatic Hydrolysis: Enzymes like lipases can catalyze the hydrolysis of the compound, yielding sucrose and fatty acids.
Common Reagents and Conditions
Acidic or Basic Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide at elevated temperatures.
Enzymatic Hydrolysis: Utilizes specific enzymes like lipases under mild conditions (room temperature to 40°C).
Major Products Formed
Sucrose: A disaccharide composed of glucose and fructose.
Fatty Acids: Such as stearic acid, depending on the specific fatty acid ester used in the synthesis.
Applications De Recherche Scientifique
Alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate involves its surfactant properties. It reduces the surface tension between different phases, thereby enhancing the mixing and stability of emulsions. In biological systems, it acts as a permeation enhancer by disrupting the lipid bilayer of cell membranes, increasing the permeability of the membrane to various substances .
Comparaison Avec Des Composés Similaires
Alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate is unique due to its specific combination of glucose, fructose, and octadecanoic acid. Similar compounds include:
Sucrose Monolaurate: Composed of sucrose and lauric acid, used as a surfactant and emulsifier.
Sucrose Stearate: Similar to this compound but with different fatty acid chains.
Sucrose Palmitate: Contains palmitic acid instead of octadecanoic acid, used in similar applications
This compound stands out due to its specific fatty acid chain, which imparts unique properties such as higher melting point and different solubility characteristics .
Propriétés
IUPAC Name |
[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl] octadecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H56O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)42-30(20-32)28(38)25(35)22(41-30)19-39-29-27(37)26(36)24(34)21(18-31)40-29/h21-22,24-29,31-32,34-38H,2-20H2,1H3/t21-,22-,24-,25-,26+,27-,28+,29+,30+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBOGHRNRJTFBS-GIAQMHKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@]1([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H56O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B7933834.png)

![{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B7933850.png)

![4-(2-(5-methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline dihydrochloride](/img/structure/B7933865.png)





![[(1R,4aS,5R,7aR)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxybenzoate](/img/structure/B7933910.png)
![methyl (1S,12S,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate](/img/structure/B7933918.png)


